REACTION_CXSMILES
|
C([Li])CCC.[N:6]#N.[CH:8]([NH:11][CH:12](C)C)([CH3:10])C.N1C=CN=[C:16]1[CH2:20][C:21]1[CH:28]=[CH:27][C:24]([C:25]#[N:26])=[CH:23][CH:22]=1.CI>O1CCCC1>[N:11]1([CH:20]([C:21]2[CH:22]=[CH:23][C:24]([C:25]#[N:26])=[CH:27][CH:28]=2)[CH3:16])[CH:8]=[CH:10][N:6]=[CH:12]1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
9.15 g
|
Type
|
reactant
|
Smiles
|
N1C(=NC=C1)CC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
CI
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred at -70° for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is maintained at -20°
|
Type
|
TEMPERATURE
|
Details
|
is maintained at -50° during addition and for 30 minutes subsequently
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled to -70°
|
Type
|
TEMPERATURE
|
Details
|
without external cooling for 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched by addition of water (300 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×100 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined ether extracts are extracted with 3N hydrochloric acid (3×60 mL)
|
Type
|
EXTRACTION
|
Details
|
The crude product is extracted into ether (3×60 mL)
|
Type
|
CUSTOM
|
Details
|
after drying
|
Type
|
CUSTOM
|
Details
|
(MgSO4) and solvent evaporation
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)C(C)C1=CC=C(C#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |